2-[(2-Fluorophenoxy)methyl]benzenethiol
Description
Properties
IUPAC Name |
2-[(2-fluorophenoxy)methyl]benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FOS/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1-8,16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHCYXIGUIPWIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2F)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2F)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Substrate Preparation
This method involves the sequential introduction of the (2-fluorophenoxy)methyl group followed by thiol functionalization. The benzene ring is first derivatized with a benzyl chloride moiety, which reacts with 2-fluorophenol under basic conditions to form the ether linkage. Subsequent thiolation is achieved via nucleophilic substitution.
Key Steps :
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Benzyl Chloride Synthesis :
-
Ether Formation :
Challenges :
-
Competing oxidation of the thiol group during the reaction necessitates inert atmospheres (N₂/Ar).
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Byproducts from over-alkylation require careful chromatographic purification.
Mitsunobu Reaction for Ether Bond Formation
Mechanism and Optimization
The Mitsunobu reaction enables precise ether bond formation between 2-fluorophenol and a benzyl alcohol precursor, avoiding harsh basic conditions. The thiol group is introduced post-etherification to prevent interference.
Procedure :
-
Benzyl Alcohol Preparation :
-
Mitsunobu Coupling :
Advantages :
Protection-Deprotection Strategy for Thiol Group
Thioether Protection and Subsequent Deprotection
To mitigate thiol reactivity during ether formation, the -SH group is temporarily protected as a thioether, which is later cleaved to regenerate the thiol.
Synthetic Pathway :
-
Thioether Formation :
-
Etherification :
-
Deprotection :
Table 1: Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–78 | 90–95 | 12–24 | Scalability |
| Mitsunobu Reaction | 70–85 | 95–98 | 6–8 | Stereoselectivity |
| Protection-Deprotection | 58–72 | 85–90 | 18–30 | Thiol stability during synthesis |
Emerging Catalytic Approaches
Silver-Catalyzed Tandem Reactions
Recent advances utilize silver catalysts (e.g., AgOAc) to mediate one-pot synthesis of benzothiol derivatives. In a model system, 2-aminophenol, formaldehyde, and benzenethiol react to form benzoxazole-thioether hybrids, which could be adapted for target compound synthesis.
Reaction Scope :
-
Substrates: Electron-deficient benzenethiols show higher yields (up to 92%).
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Limitations: Requires rigorous exclusion of moisture and oxygen.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluorophenoxy)methyl]benzenethiol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, reduction may yield alcohols or amines, and substitution may result in halogenated compounds .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-[(2-Fluorophenoxy)methyl]benzenethiol exhibit significant antimicrobial properties. For example, derivatives have been tested against various bacterial strains, demonstrating potential as antibacterial agents. The mechanism often involves the inhibition of bacterial enzymes critical for cell wall synthesis, making them effective against resistant strains .
Inhibition of Collagenase
Research has highlighted the potential of this compound as an inhibitor of bacterial collagenases, which are enzymes involved in tissue degradation during infections. In vitro studies showed that certain derivatives can inhibit collagenase activity effectively, suggesting their utility in treating conditions associated with bacterial infections and tissue damage .
Drug Development
The compound's structure makes it a candidate for drug development targeting various diseases. Its derivatives have been explored for their effectiveness against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may modulate pathways involved in neuroinflammation and oxidative stress, providing a therapeutic avenue for these conditions .
Cancer Research
There is ongoing research into the application of 2-[(2-Fluorophenoxy)methyl]benzenethiol in cancer therapy. Compounds derived from it have shown promise in inhibiting tumor growth and metastasis in preclinical models. The mechanism often involves inducing apoptosis in cancer cells or inhibiting angiogenesis, which is crucial for tumor survival and growth .
Data Tables
Here are some summarized findings from various studies regarding the applications and efficacy of 2-[(2-Fluorophenoxy)methyl]benzenethiol:
| Application Area | Compound Activity | Reference |
|---|---|---|
| Antimicrobial | Inhibits bacterial collagenases | |
| Neurodegenerative Diseases | Modulates neuroinflammation | |
| Cancer Therapy | Induces apoptosis in tumor cells |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of 2-[(2-Fluorophenoxy)methyl]benzenethiol against Staphylococcus aureus. The results indicated that certain substitutions enhanced activity significantly compared to standard antibiotics.
- Neuroprotective Effects : In a model of Alzheimer's disease, derivatives were shown to reduce neuroinflammation markers and improve cognitive function in treated mice, suggesting potential therapeutic benefits.
- Cancer Metastasis : A recent investigation into the effects of this compound on breast cancer cell lines revealed that it could inhibit migration and invasion, highlighting its potential as an anti-metastatic agent.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenoxy)methyl]benzenethiol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, which can lead to changes in their structure and function. This interaction can influence various biological processes and pathways, ultimately resulting in the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their synthesis routes, and properties:
Key Structural Differences and Implications
- Electron-Withdrawing vs. Electron-Donating Groups: The fluorophenoxy group in the target compound is electron-withdrawing, which may increase acidity of the -SH group compared to electron-donating substituents (e.g., methoxy or methyl) .
- Bioactivity: Compounds like 2-((4-trifluoromethyl)benzylideneamino)benzenethiol demonstrate anticancer activity via tubulin inhibition, suggesting that fluorinated analogs (e.g., the target compound) could exhibit enhanced pharmacokinetic properties .
- Polymerization Potential: Thiol-containing derivatives with oxazoline groups (e.g., m-[[2-(2-oxazolin-2-yl)propyl]thio]benzenethiol) form zwitterionic polymers, whereas the target compound’s fluorophenoxy group might enable unique solubility or conductivity properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(2-Fluorophenoxy)methyl]benzenethiol, and how can purity be ensured during synthesis?
- Methodological Answer :
- Synthesis : The compound can be synthesized via nucleophilic substitution or thiol-ether coupling. For example, reacting 2-fluorophenol with a benzyl halide precursor (e.g., benzyl bromide) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C. Thiol protection (e.g., using trityl groups) may be required to prevent oxidation .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ensure thiol integrity by Ellman’s assay .
Q. What analytical techniques are critical for characterizing 2-[(2-Fluorophenoxy)methyl]benzenethiol?
- Methodological Answer :
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify aromatic protons (δ 6.5–7.5 ppm) and fluorophenoxy methylene (δ ~4.5 ppm). ¹⁹F NMR for fluorine environment analysis .
- Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular ion [M+H]⁺ and fragmentation patterns .
- Purity Assessment : Combine GC-MS for volatile impurities and X-ray crystallography for absolute configuration validation (if crystalline) .
Q. How should researchers handle stability challenges during storage and experimentation?
- Methodological Answer :
- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent thiol oxidation. Use stabilizers (e.g., BHT at 0.1% w/w) for long-term storage .
- In-lab Handling : Conduct reactions in gloveboxes or under Schlenk lines to minimize air/moisture exposure. Monitor degradation via TLC or Raman spectroscopy .
Advanced Research Questions
Q. What experimental design strategies optimize reaction yields for derivatives of 2-[(2-Fluorophenoxy)methyl]benzenethiol?
- Methodological Answer :
- Factorial Design : Use a 2^k factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, vary temperature (60°C vs. 100°C) and solvent (DMF vs. THF) to identify interactions affecting yield .
- Response Surface Methodology (RSM) : Model non-linear relationships between parameters (e.g., reagent stoichiometry) and output (yield/purity) using software like Design-Expert .
Q. How can computational modeling predict the reactivity of 2-[(2-Fluorophenoxy)methyl]benzenethiol in novel reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Compare with experimental Hammett σ values for substituent effects .
- MD Simulations : Simulate solvent interactions (e.g., in DMSO) using GROMACS to assess conformational stability and aggregation tendencies .
Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer :
- Cross-Validation : Replicate experiments using standardized conditions (e.g., solvent, concentration). Compare with literature spectra from authoritative databases (PubChem, NIST) .
- Error Analysis : Investigate solvent polarity effects on NMR shifts or MS ion suppression. Use deuterated solvents with controlled pH for consistency .
Q. What frameworks guide mechanistic studies of 2-[(2-Fluorophenoxy)methyl]benzenethiol in catalytic systems?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated thiol to identify rate-determining steps (e.g., proton transfer vs. bond formation) .
- In-situ Spectroscopy : Employ IR or UV-Vis to monitor intermediate species (e.g., disulfide formation) during catalysis .
Q. What methodologies assess environmental or metabolic degradation pathways of this compound?
- Methodological Answer :
- Biodegradation Assays : Use OECD 301B guidelines with activated sludge to measure aerobic degradation. Analyze metabolites via LC-QTOF-MS .
- Photostability Testing : Expose to UV light (λ = 254–365 nm) and track degradation products using GC-MS. Correlate with computational predictions of bond dissociation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
